tert-Butyl 6-(1-cyanocyclobutyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate
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Overview
Description
tert-Butyl 6-(1-cyanocyclobutyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyanocyclobutyl moiety, and a naphthyridine core.
Preparation Methods
The synthesis of tert-Butyl 6-(1-cyanocyclobutyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate involves multiple steps, typically starting with the preparation of the naphthyridine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The cyanocyclobutyl group is then introduced through a nucleophilic substitution reaction, followed by the addition of the tert-butyl ester group. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
tert-Butyl 6-(1-cyanocyclobutyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Scientific Research Applications
tert-Butyl 6-(1-cyanocyclobutyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(1-cyanocyclobutyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanocyclobutyl group can form covalent bonds with active sites, while the naphthyridine core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
tert-Butyl 6-(1-cyanocyclobutyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate can be compared with similar compounds such as:
tert-Butyl (1-cyanocyclobutyl)carbamate: This compound shares the cyanocyclobutyl group but lacks the naphthyridine core, resulting in different reactivity and applications.
4-(1-Cyanocyclobutylamino)-2-fluoro-N-methylbenzamide: This compound has a similar cyanocyclobutyl group but a different core structure, leading to distinct biological activities and uses.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C18H23N3O2 |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
tert-butyl 6-(1-cyanocyclobutyl)-3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate |
InChI |
InChI=1S/C18H23N3O2/c1-17(2,3)23-16(22)21-11-4-6-13-14(21)7-8-15(20-13)18(12-19)9-5-10-18/h7-8H,4-6,9-11H2,1-3H3 |
InChI Key |
DJSGNJXZEKEIAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=N2)C3(CCC3)C#N |
Origin of Product |
United States |
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